N-(2,5-difluorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide N-(2,5-difluorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 899758-10-2
VCID: VC11848683
InChI: InChI=1S/C16H12F2N2O4S/c1-9(15(21)19-13-8-10(17)6-7-12(13)18)20-16(22)11-4-2-3-5-14(11)25(20,23)24/h2-9H,1H3,(H,19,21)
SMILES: CC(C(=O)NC1=C(C=CC(=C1)F)F)N2C(=O)C3=CC=CC=C3S2(=O)=O
Molecular Formula: C16H12F2N2O4S
Molecular Weight: 366.3 g/mol

N-(2,5-difluorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide

CAS No.: 899758-10-2

Cat. No.: VC11848683

Molecular Formula: C16H12F2N2O4S

Molecular Weight: 366.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2,5-difluorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide - 899758-10-2

Specification

CAS No. 899758-10-2
Molecular Formula C16H12F2N2O4S
Molecular Weight 366.3 g/mol
IUPAC Name N-(2,5-difluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Standard InChI InChI=1S/C16H12F2N2O4S/c1-9(15(21)19-13-8-10(17)6-7-12(13)18)20-16(22)11-4-2-3-5-14(11)25(20,23)24/h2-9H,1H3,(H,19,21)
Standard InChI Key BRLIJQZJEZMRQX-UHFFFAOYSA-N
SMILES CC(C(=O)NC1=C(C=CC(=C1)F)F)N2C(=O)C3=CC=CC=C3S2(=O)=O
Canonical SMILES CC(C(=O)NC1=C(C=CC(=C1)F)F)N2C(=O)C3=CC=CC=C3S2(=O)=O

Introduction

N-(2,5-difluorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is a complex organic compound characterized by its unique structural features, including a difluorophenyl group and a benzothiazole moiety with trioxo functionality. This compound is of interest due to its potential pharmacological properties, which are attributed to its sophisticated arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Synthesis Methods

The synthesis of N-(2,5-difluorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide can be achieved through various chemical reactions involving benzothiazole derivatives and difluorobenzene compounds. Standard organic chemistry techniques such as refluxing and chromatography are typically used for synthesis and purification.

Biological Activity and Potential Applications

Research into the biological activity of this compound suggests it may exhibit significant pharmacological properties. Compounds with similar structures have been noted for their potential applications in pharmaceutical chemistry, particularly in areas related to drug development and interaction studies.

Potential ApplicationDescription
Pharmaceutical ChemistryPotential drug development due to unique structural features and biological activity
Interaction StudiesFocus on understanding binding affinity and mechanism of action

Comparison with Similar Compounds

Several compounds share structural similarities with N-(2,5-difluorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide. These include:

Compound NameStructureUnique Features
N-(3,5-difluorophenyl)-1,1-dioxo-1,2-benzothiazol-3-amineC13H8F2N2O2SContains a dioxo moiety
3-(2,5-Difluorophenyl)-3-hydroxy-2-propenoic acidC11H9F2O3Hydroxy group enhances reactivity
4-{(4-Chloro-phenyl)thio}-N-(4-fluoro-benzyl)-benzamideC15H13ClFNSContains a thioether linkage

These compounds highlight the structural diversity within this chemical class while emphasizing the unique features of N-(2,5-difluorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide.

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